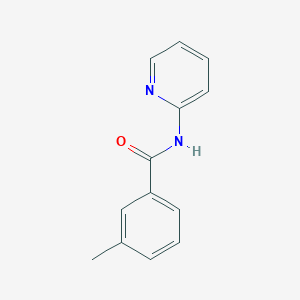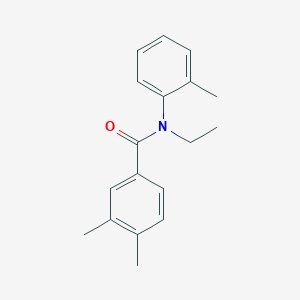![molecular formula C16H18ClN3O4 B11176411 N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)
N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is an organic compound with a complex structure that includes an acetylphenyl group, a chloroacetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-acetylphenylamine with chloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-oxopiperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl) maleanilic acid: This compound shares the acetylphenyl group but differs in its overall structure and properties.
N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide: Another related compound with similar functional groups but a different arrangement.
Uniqueness
N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is unique due to its combination of functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C16H18ClN3O4 |
|---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN3O4/c1-10(21)11-2-4-12(5-3-11)19-14(22)8-13-16(24)18-6-7-20(13)15(23)9-17/h2-5,13H,6-9H2,1H3,(H,18,24)(H,19,22) |
InChI Key |
QQXLQXPNUMSZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11176348.png)
![N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B11176350.png)


![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one](/img/structure/B11176366.png)
![2-chloro-N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11176371.png)
![5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11176375.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11176385.png)
![1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11176390.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11176403.png)
![3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176410.png)


